

Boc-(S)-3-Amino-5-hexenoic acid molecular weight and formula

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Compound of Interest

Compound Name: *Boc-(S)-3-Amino-5-hexenoic acid*

Cat. No.: *B1272376*

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An In-Depth Technical Guide to **Boc-(S)-3-Amino-5-hexenoic Acid** for Advanced Research

Authored by: A Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and drug development, the use of non-canonical amino acids is a critical strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. **Boc-(S)-3-Amino-5-hexenoic acid**, a chiral building block, is a prime example of such a molecule. Its unique structure, featuring a Boc-protected amine, a terminal alkene, and a defined stereocenter, makes it a versatile component for synthesizing complex molecular architectures and peptidomimetics with enhanced therapeutic properties.^[1] This guide provides an in-depth analysis of its properties, synthesis, and applications for researchers and scientists in the field.

Core Physicochemical and Structural Properties

Boc-(S)-3-Amino-5-hexenoic acid is an off-white to slightly yellow solid at room temperature. ^[2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for its application in peptide synthesis, preventing unwanted side reactions during coupling procedures.^[3] The terminal alkene functionality offers a reactive handle for further synthetic modifications, while the (S)-stereochemistry provides precise control over the three-dimensional structure of the final product.

A summary of its key properties is presented in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₉ NO ₄	[4][5]
Molecular Weight	229.27 g/mol	[4][6]
CAS Number	270263-03-1	[2][4][6]
Appearance	Off-white to slight yellow solid/lumps	[2][4][6]
Optical Activity	[\alpha]/D +20±1°, c = 1 in ethanol	[4][6]
Storage Temperature	2-8°C	[4][6]
InChI Key	RFHPQLCVYMBPRF-QMMMGPOBSA-N	[4]
SMILES String	CC(C)(C)OC(=O)N--INVALID-LINK--CC(O)=O	[4]

Synthesis and Spectroscopic Characterization

The synthesis of **Boc-(S)-3-Amino-5-hexenoic acid**, like other Boc-protected amino acids, generally involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[3][7] This process must be carefully controlled to ensure high yield and purity.

Generalized Synthetic Workflow

The diagram below illustrates a typical workflow for the Boc protection of an amino acid.

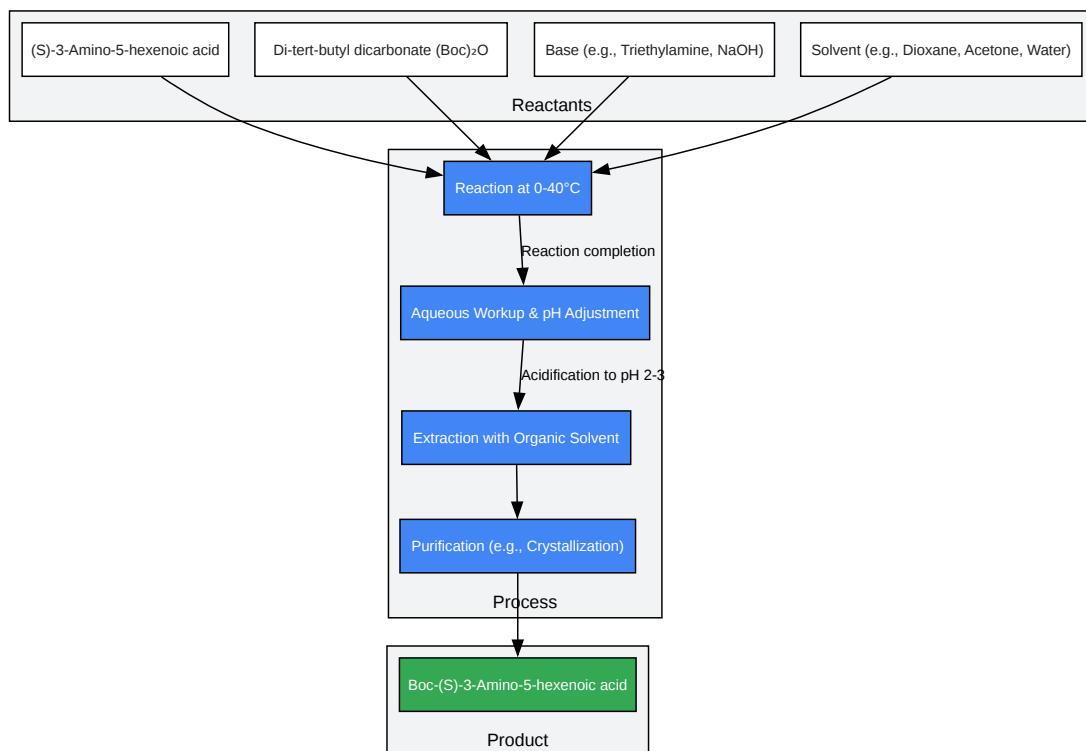


Fig. 1: General Workflow for Boc Protection

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Caption: A generalized workflow for the synthesis of Boc-protected amino acids.

Exemplary Synthetic Protocol

The following is a representative protocol for the synthesis of **Boc-(S)-3-Amino-5-hexenoic acid**.

- **Dissolution:** Dissolve (S)-3-Amino-5-hexenoic acid in a mixture of acetone and water (2:1 v/v).^[7]
- **Basification:** Add triethylamine to the solution and stir.
- **Reaction:** Cool the mixture to 0-5°C and slowly add a solution of di-tert-butyl dicarbonate in acetone.^[7]
- **Stirring:** Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.^{[7][8]}
- **Solvent Removal:** Remove the acetone under reduced pressure.
- **Extraction:** The remaining aqueous solution is washed with ethyl acetate.
- **Acidification:** The aqueous layer is cooled to 0-5°C and acidified to a pH of 2-3 with a dilute acid solution.^[8]
- **Product Extraction:** The product is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- **Purification:** The crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the final product.^[7]

Spectroscopic Characterization

The identity and purity of the synthesized **Boc-(S)-3-Amino-5-hexenoic acid** are confirmed using various spectroscopic methods. While specific spectra are proprietary to manufacturers, typical data includes:

- **¹H NMR:** To confirm the presence of protons corresponding to the Boc group, the alkyl chain, and the terminal alkene.^[9]

- ^{13}C NMR: To identify the carbon atoms of the carbonyl groups, the alkene, and the alkyl chain.
- Mass Spectrometry (MS): To verify the molecular weight of the compound.[9]
- Infrared (IR) Spectroscopy: To detect characteristic vibrational frequencies of the N-H, C=O, and C=C functional groups.[9]

Applications in Drug Discovery and Peptide Synthesis

Boc-(S)-3-Amino-5-hexenoic acid is a valuable building block for several advanced applications in pharmaceutical research.

Peptidomimetics and Metabolic Stability

The incorporation of non-canonical amino acids like this one into peptide sequences is a key strategy for creating peptidomimetics.[1] The unique side chain can disrupt recognition by proteases, thereby enhancing the metabolic stability and prolonging the *in vivo* half-life of peptide-based drugs.[10]

Conformational Constraint

The unsaturated side chain can introduce conformational rigidity into a peptide backbone. This can lock the peptide into a specific bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[10]

Chiral Building Block in Organic Synthesis

Beyond peptides, this compound serves as a versatile chiral starting material for the synthesis of complex small molecules. The terminal alkene can participate in a variety of chemical transformations, such as metathesis, hydroboration-oxidation, and epoxidation, allowing for the introduction of further functionality.[11]

The diagram below illustrates the incorporation of **Boc-(S)-3-Amino-5-hexenoic acid** into a peptide chain during solid-phase peptide synthesis (SPPS).

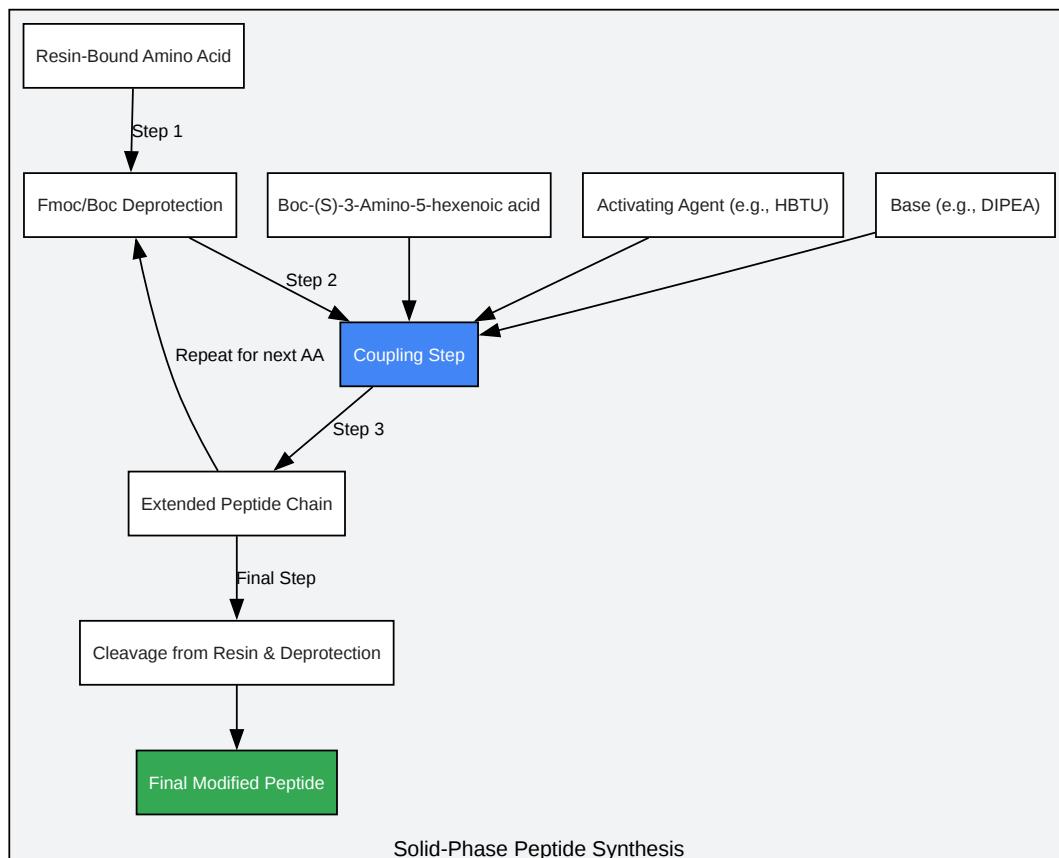


Fig. 2: Incorporation into a Peptide via SPPS

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